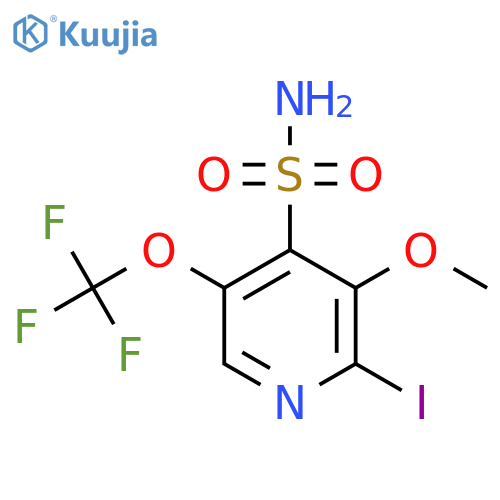Cas no 1804438-97-8 (2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)

1804438-97-8 structure
商品名:2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide
CAS番号:1804438-97-8
MF:C7H6F3IN2O4S
メガワット:398.098223209381
CID:4814578
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide
-
- インチ: 1S/C7H6F3IN2O4S/c1-16-4-5(18(12,14)15)3(2-13-6(4)11)17-7(8,9)10/h2H,1H3,(H2,12,14,15)
- InChIKey: SKLUTWVWABBYSN-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=C(C=N1)OC(F)(F)F)S(N)(=O)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 385
- トポロジー分子極性表面積: 99.9
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093491-1g |
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide |
1804438-97-8 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1804438-97-8 (2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide) 関連製品
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
